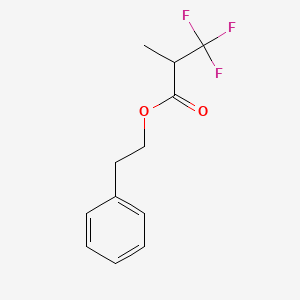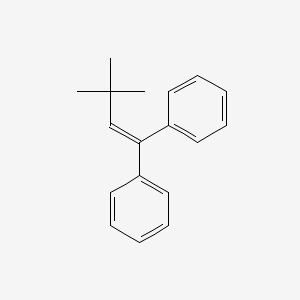
1-Butene, 3,3-dimethyl-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-3,3-dimethyl-1-butene is an organic compound with the molecular formula C18H20. It is characterized by the presence of two phenyl groups and a dimethyl group attached to a butene backbone. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-3,3-dimethyl-1-butene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-diphenylethylene with propanoic acid, 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 1,1-Diphenyl-3,3-dimethyl-1-butene may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-quality products suitable for various applications .
化学反応の分析
Types of Reactions
1,1-Diphenyl-3,3-dimethyl-1-butene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chlorine-promoted silver (Ag) catalysts are commonly used for selective oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the compound.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, hydrogenated hydrocarbons, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Diphenyl-3,3-dimethyl-1-butene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific characteristics
作用機序
The mechanism of action of 1,1-Diphenyl-3,3-dimethyl-1-butene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and double bond allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-butene: A related compound with a similar butene backbone but lacking the phenyl groups.
1,1-Diphenylethylene: Similar in structure but with a shorter carbon chain.
2,3-Dimethyl-2-butene: Another related compound with different substitution patterns on the butene backbone.
Uniqueness
1,1-Diphenyl-3,3-dimethyl-1-butene is unique due to the presence of both phenyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler or less substituted analogs .
特性
CAS番号 |
23586-64-3 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
(3,3-dimethyl-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChIキー |
FCBHBUSESUYVSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



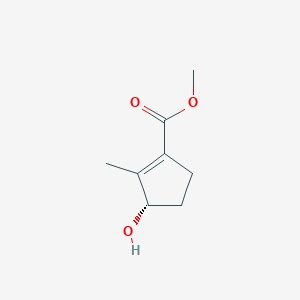
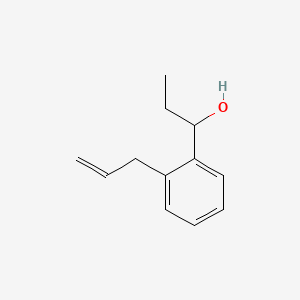
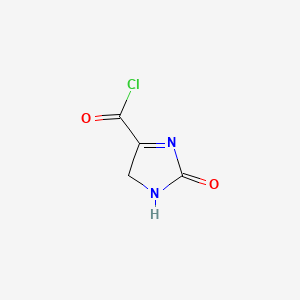
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
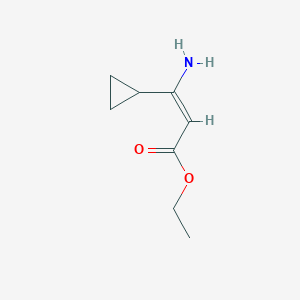
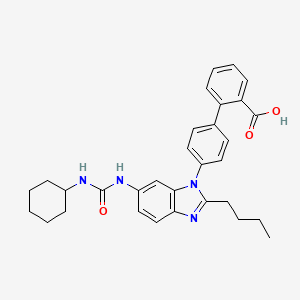
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
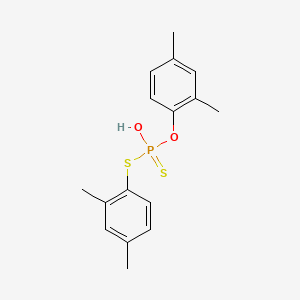
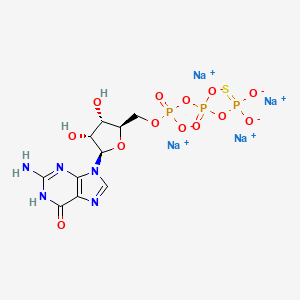
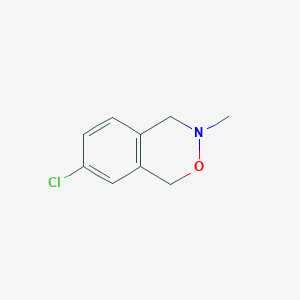
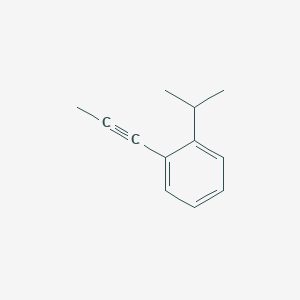
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
